Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic scaffold with a sulfur-containing substituent (methylsulfanyl) at position 2, a phenyl group at position 5, and a methyl ester at position 4. The compound’s crystallographic and conformational properties are influenced by hydrogen bonding and puckering dynamics inherent to its tetracyclic framework .
Properties
IUPAC Name |
methyl 7-methyl-2-methylsulfanyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-9-11(16(22)23-2)12(10-7-5-4-6-8-10)13-14(18-9)19-17(24-3)20-15(13)21/h4-8,12H,1-3H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFZZOUAQMPGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a derivative of the pyrido[2,3-d]pyrimidine class of compounds. This class of compounds has been shown to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors. These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
It is known that pyrido[2,3-d]pyrimidine derivatives can inhibit the activity of their targets, thereby disrupting the associated cellular processes. For example, they can inhibit tyrosine kinase, a key enzyme involved in signal transduction pathways that regulate cell growth and differentiation.
Biochemical Pathways
This compound, as a pyrido[2,3-d]pyrimidine derivative, can affect multiple biochemical pathways due to its broad spectrum of targets. For instance, it can disrupt the phosphatidylinositol-3 kinase pathway, which plays a critical role in cell survival and proliferation. It can also affect the p38 mitogen-activated protein kinases pathway, which is involved in cellular responses to stress and inflammation.
Biological Activity
Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrido[2,3-d]pyrimidine core : This bicyclic structure is known for various biological activities.
- Methylsulfanyl group : This moiety can influence the compound's solubility and bioactivity.
- Carboxylate ester : This functional group is often associated with enhanced metabolic stability.
Molecular Formula
The molecular formula for this compound is , and its molecular weight is approximately 318.39 g/mol.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that related compounds activated caspase-8 in colon cancer cell lines (DLD-1 and HT-29), leading to increased apoptosis rates .
- Cell Line Studies : In vitro studies have indicated that derivatives of pyrido[2,3-d]pyrimidines show cytotoxic effects against various cancer cell lines. The induction of apoptosis was confirmed through assays measuring mitochondrial membrane potential and p53 expression levels .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this class of compounds. Research indicates that derivatives can exhibit activity against various bacterial strains. For example:
- Inhibition Studies : Compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease pathways:
- Dihydrofolate Reductase (DHFR) : Some pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit DHFR, which is crucial for DNA synthesis in rapidly dividing cells .
- Kinase Inhibition : Certain analogs have been shown to inhibit tyrosine kinases, which play a significant role in cancer progression .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrido[2,3-d]pyrimidine scaffold. The most promising candidate demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. Mechanistic studies revealed that this compound induced apoptosis via the intrinsic pathway involving mitochondrial dysfunction .
Study 2: Antimicrobial Properties
A screening study evaluated the antimicrobial activity of methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibit notable antimicrobial properties. Studies have shown that similar pyridopyrimidine compounds possess activity against various pathogens, including bacteria and fungi.
For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antifilarial Activity
The compound has shown potential in treating parasitic infections, particularly those caused by Brugia malayi, a filarial worm responsible for lymphatic filariasis. The antifilarial activity observed in related compounds suggests that this compound may be effective in this context .
Cytotoxic Effects Against Cancer Cells
Studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism involves the disruption of cellular processes regulated by specific targets within the cancer cells. Notably, research has highlighted its effectiveness against breast cancer cell lines and other malignancies .
Case Study 1: Antitumor Efficacy
A series of derivatives were synthesized and tested for their ability to inhibit tumor growth both in vitro and in vivo. The results demonstrated that compounds with structural similarities to methyl 7-methyl derivatives exhibited significant cytotoxicity against various cancer models .
Case Study 2: Antimicrobial Screening
In a screening study involving synthesized derivatives of pyridopyrimidines, compounds containing both methylsulfanyl and phenyl groups showed broad-spectrum antimicrobial activity through disk diffusion methods against common pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrido[2,3-d]pyrimidine derivatives:
Structural and Electronic Differences
- Substituent Effects :
- The methylsulfanyl group in the target compound (S–CH₃) provides moderate electron-donating effects compared to allylthio (S–CH₂CH=CH₂) in or propylthio (S–CH₂CH₂CH₃) in , which introduce greater steric bulk and lipophilicity.
- The 5-phenyl group in the target compound contrasts with the 4-fluorophenyl in (enhanced polarity) and 4-methoxyphenyl in (improved solubility via methoxy’s electron-donating nature).
- Ester Variations :
Crystallographic and Conformational Insights
- The tetrahydropyrido[2,3-d]pyrimidine core in the target compound likely exhibits ring puckering dynamics similar to those described in six-membered heterocycles, with Cremer-Pople parameters quantifying nonplanarity .
- Hydrogen-bonding patterns, critical for crystal packing, are influenced by the 4-oxo group and ester functionality. For example, compounds like (a thiazolo-pyrimidine derivative) show intramolecular H-bonds between carbonyl oxygen and adjacent NH groups, stabilizing planar conformations .
Research Findings and Implications
- Synthetic Accessibility : Microwave-assisted synthesis (as in ) is a viable route for such derivatives, though substituents like allylthio or fluorophenyl may require specialized protecting groups.
- Biological Relevance : While direct activity data for the target compound is unavailable, structural analogs like (fluorophenyl variant) are often screened for kinase inhibition due to fluorine’s electronegativity enhancing target binding .
- Lumping Strategy : Compounds with shared core structures but varying substituents (e.g., ) can be "lumped" for computational modeling of pharmacokinetic properties, as their similar scaffolds predict analogous metabolic pathways .
Q & A
Q. What are the key considerations in designing a synthesis route for this compound, and how can yield optimization be achieved?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrimidine precursors with functionalized phenyl groups. A critical step is the introduction of the methylsulfanyl group, which requires controlled conditions to avoid oxidation. For example, highlights the use of dimethyl sulfoxide (DMSO) as a solvent to stabilize intermediates, while emphasizes temperature control (e.g., 60–80°C) to prevent decomposition. Yield optimization may involve iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of methylsulfanylating agents) and purification via column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the bicyclic pyrido[2,3-d]pyrimidine core. Key signals include:
- ¹H NMR : A singlet at δ 2.4–2.6 ppm for the 7-methyl group and a multiplet at δ 7.3–7.5 ppm for the phenyl protons.
- ¹³C NMR : A carbonyl signal at δ 170–175 ppm for the 4-oxo group ().
High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C₁₈H₁₇N₃O₄S), while X-ray crystallography (as in ) resolves stereochemical ambiguities .
Q. What role do the methylsulfanyl and phenyl groups play in the compound’s reactivity?
- Methodological Answer : The methylsulfanyl group (S–CH₃) acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization (e.g., replacing with amines in drug analogs). The phenyl group enhances π-π stacking interactions in biological targets, as observed in for related pyrimidine derivatives. Computational studies (e.g., DFT) can model these interactions to predict reactivity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electron distribution, identifying reactive sites (e.g., the 4-oxo group for hydrogen bonding). Molecular docking against targets like kinases () or DNA bases () can predict binding affinities. For example, ’s thiazolo-pyrimidine derivatives used AutoDock Vina to simulate interactions with enzyme active sites .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions between NMR and X-ray data (e.g., unexpected diastereomers) require cross-validation:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC ().
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., >200°C in ).
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation products .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how are they addressed?
- Methodological Answer : Scaling up introduces issues like exothermicity and impurity accumulation. Strategies include:
- Flow Chemistry : For controlled mixing of reactive intermediates (e.g., nitroarenes in ).
- Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C in ) with recyclable heterogeneous variants.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:
- Metabolic Profiling : Use LC-MS/MS to identify metabolites ().
- Formulation Adjustments : Encapsulate the compound in liposomes (as in ) to enhance solubility and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
